molecular formula C16H19Cl2F3N4O B13433937 1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

Cat. No.: B13433937
M. Wt: 411.2 g/mol
InChI Key: QZNUXNVTLHTBIV-UHFFFAOYSA-N
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Description

The compound 1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic organic molecule featuring a 7-chloroquinoline core. Key structural attributes include:

  • A trifluoroethanone group at the 3-position of the quinoline ring, contributing to electron-withdrawing effects and metabolic stability.
  • A hydrochloride salt formulation to improve aqueous solubility and bioavailability.

Properties

Molecular Formula

C16H19Cl2F3N4O

Molecular Weight

411.2 g/mol

IUPAC Name

1-[4-[2-[2-aminoethyl(methyl)amino]ethylamino]-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C16H18ClF3N4O.ClH/c1-24(6-4-21)7-5-22-14-11-3-2-10(17)8-13(11)23-9-12(14)15(25)16(18,19)20;/h2-3,8-9H,4-7,21H2,1H3,(H,22,23);1H

InChI Key

QZNUXNVTLHTBIV-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)CCNC1=C2C=CC(=CC2=NC=C1C(=O)C(F)(F)F)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the aminoethyl and methylamino groups. The final step involves the addition of the trifluoroethanone moiety and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Application
Target Compound C₁₈H₂₁ClF₃N₅O•HCl 448.3 (base) + HCl 7-chloroquinoline, trifluoroethanone, methylaminoethylaminoethyl chain Pharmaceutical (e.g., antimalarial)
HR431379 (1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone HCl) C₁₉H₂₄Cl₂F₃N₅O 466.33 7-chloroquinoline, trifluoroethanone, piperazinyl-ethylamino chain Pharmaceutical intermediate
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone HCl (CAS 173337-02-5) C₈H₆ClF₃NO•HCl 257.5 (base) + HCl Chlorophenyl, trifluoroethanone Chemical intermediate

Key Observations:

  • Target Compound vs. HR431379: The substitution of the methylaminoethylaminoethyl chain (target) with a piperazinyl-ethylamino group (HR431379) introduces a cyclic tertiary amine, which may enhance binding affinity to biological targets (e.g., enzymes or receptors) due to piperazine’s conformational flexibility . However, this modification increases molecular weight and could alter pharmacokinetics.
  • Target Compound vs. Simple Chlorophenyl Analogs: The quinoline core in the target compound provides a planar aromatic system absent in simpler analogs like 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone HCl. Quinoline derivatives are known for DNA intercalation or heme polymerization inhibition, critical in antimalarial activity .

Physicochemical Properties

  • Solubility: The hydrochloride salt in the target compound and HR431379 improves water solubility compared to non-ionic analogs .

Functional Implications

  • Antimalarial Potential: The 7-chloro substituent is a hallmark of chloroquine analogs, suggesting the target compound may inhibit heme detoxification in Plasmodium species. Piperazine-containing derivatives (e.g., HR431379) are often explored for enhanced efficacy against resistant strains .
  • Antimicrobial Activity : The branched amine chain could facilitate interactions with bacterial efflux pumps or enzymes, though direct evidence is lacking in the provided data.

Research Findings and Gaps

  • Structural Advantages: The target compound’s hybrid structure combines features of chloroquine (7-chloroquinoline) and modern trifluorinated pharmacophores, which resist oxidative metabolism .
  • Limitations: No direct biological data (e.g., IC₅₀, toxicity) are available in the evidence, necessitating further in vitro and in vivo studies.
  • Comparative Efficacy : HR431379’s piperazine group may improve blood-brain barrier penetration compared to the target compound’s linear amine chain, but this remains speculative without experimental validation .

Biological Activity

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chloroquinoline moiety and a trifluoroethanone group, which are known to influence its biological activity. The molecular formula is C18H24ClF3N4OC_{18}H_{24}ClF_3N_4O, with a molecular weight of approximately 398.87 g/mol.

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein methyltransferases, which are crucial for regulating gene expression and cellular function.

Inhibition of Protein Methyltransferases

Recent research has demonstrated that similar compounds can significantly inhibit protein arginine methyltransferases (PRMTs). For instance, a related compound showed over 90% inhibition of type I PRMTs at concentrations of 10 μM and substantial inhibition of other methyltransferases at higher concentrations . This suggests that the compound may exhibit similar inhibitory effects.

Anticancer Potential

The chloroquinoline derivatives have been studied for their anticancer properties. They often disrupt cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression. Case studies have indicated that compounds with similar structures can effectively target cancer cells while sparing normal cells, thereby reducing side effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Protein Methyltransferase Inhibition>90% inhibition of type I PRMTs at 10 μM
Anticancer ActivityInduction of apoptosis in cancer cell lines
SelectivityHigh selectivity for PRMTs over other methyltransferases

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a chloroquinoline derivative in vitro against several cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction at micromolar concentrations. The mechanism was linked to the compound's ability to interfere with DNA repair mechanisms and induce oxidative stress in cancer cells.

Case Study 2: Methyltransferase Inhibition
In another study, the compound was tested against a panel of methyltransferases. It exhibited selective inhibition of type I PRMTs while showing minimal effects on other types. This selectivity is crucial for developing targeted therapies with fewer off-target effects.

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